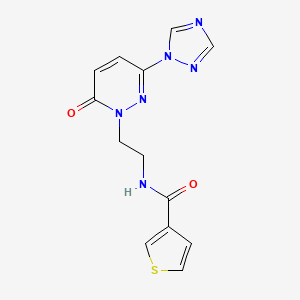
N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C13H12N6O2S and its molecular weight is 316.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)thiophene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that incorporates a thiophene ring and a triazole moiety, which are known for their diverse biological activities. The presence of the pyridazine and carboxamide functionalities further enhances its potential as a bioactive molecule.
Research indicates that compounds with similar structures often exhibit activity against various biological targets. The triazole and pyridazine components are particularly significant in mediating interactions with enzymes and receptors involved in cellular signaling pathways.
Potential Targets
- Cytokine Production: Compounds in this class have been shown to inhibit cytokine production, which is crucial in inflammatory processes .
- Kinase Inhibition: Similar derivatives have demonstrated inhibitory effects on tyrosine kinases, which are implicated in cancer progression .
Biological Activity
The biological activity of this compound is supported by various studies highlighting its pharmacological properties.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties by targeting specific kinases involved in tumor growth. For instance, related compounds have been shown to inhibit the EPH receptor family, which is overexpressed in certain cancers .
Anti-inflammatory Effects
The ability to inhibit cytokine production suggests potential applications in treating inflammatory diseases. This mechanism aligns with findings from other related compounds that have demonstrated effectiveness in reducing inflammation in preclinical models .
Research Findings
Recent studies have explored the synthesis and biological evaluation of similar compounds. For example:
| Compound | Biological Activity | Reference |
|---|---|---|
| Compound A | Inhibits EPH kinases | |
| Compound B | Reduces TNF-alpha levels | |
| Compound C | Targets multiple kinase pathways |
Case Studies
Case Study 1: Anticancer Activity
A study investigated the effects of a related compound on cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting that the compound effectively induces apoptosis through kinase inhibition.
Case Study 2: Anti-inflammatory Potential
In another study focusing on inflammatory models, the compound was administered to mice with induced inflammation. The results showed a marked decrease in inflammatory markers such as IL-6 and TNF-alpha, supporting its potential as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2S/c20-12-2-1-11(19-9-14-8-16-19)17-18(12)5-4-15-13(21)10-3-6-22-7-10/h1-3,6-9H,4-5H2,(H,15,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPJQGQEBVIEAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1N2C=NC=N2)CCNC(=O)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














